2-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenol
Overview
Description
2-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxadiazole ring substituted with nitro groups and an amino phenol moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenol typically involves the nitration of 2,1,3-benzoxadiazole followed by amination and subsequent coupling with phenol. The reaction conditions often require controlled temperatures and the use of strong acids or bases to facilitate the nitration and amination steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing reactors capable of handling high temperatures and pressures. The production facilities are equipped with safety measures to handle the hazardous nature of the reagents and intermediates involved .
Chemical Reactions Analysis
Types of Reactions
2-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of diamino derivatives.
Substitution: Formation of alkyl or acyl derivatives of the phenol.
Scientific Research Applications
2-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenol has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 2-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and the benzoxadiazole ring play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes. The compound’s fluorescent properties also make it useful for tracking and imaging in biological systems .
Comparison with Similar Compounds
Similar Compounds
5,7-Dinitro-1,2,3-benzoxadiazole: Similar structure but lacks the amino phenol moiety.
7-amino-4,6-dinitrobenzofuroxan: Contains similar nitro and amino groups but differs in the core structure.
5,7-Dinitro-4-benzofurazanamine 3-oxide: Shares the nitro and benzoxadiazole components but has different substituents.
Uniqueness
2-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenol is unique due to its combination of nitro groups, benzoxadiazole ring, and phenolic hydroxyl group, which confer distinct chemical reactivity and biological activity. Its fluorescent properties further enhance its utility in scientific research .
Properties
IUPAC Name |
2-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N5O6/c18-9-4-2-1-3-6(9)13-10-7(16(19)20)5-8(17(21)22)11-12(10)15-23-14-11/h1-5,13,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEHSGLSOVLYNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49668690 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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